molecular formula C17H31NO B12543450 2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine CAS No. 142096-39-7

2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine

Cat. No.: B12543450
CAS No.: 142096-39-7
M. Wt: 265.4 g/mol
InChI Key: GKIVAAXXTNFSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine is an organic compound belonging to the piperidine class It is characterized by its unique structure, which includes a piperidine ring substituted with four methyl groups and an octa-1,7-dien-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, hydrogen peroxide, or other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Hydroxylamines, nitroxides.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperidines.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine involves its interaction with molecular targets and pathways. The compound can act as a radical scavenger, reacting with reactive oxygen species (ROS) to form stable radicals . This property makes it useful in studies related to oxidative stress and redox biology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine is unique due to its specific substitution pattern and the presence of the octa-1,7-dien-3-yloxy group

Properties

CAS No.

142096-39-7

Molecular Formula

C17H31NO

Molecular Weight

265.4 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4-octa-1,7-dien-3-yloxypiperidine

InChI

InChI=1S/C17H31NO/c1-7-9-10-11-14(8-2)19-15-12-16(3,4)18-17(5,6)13-15/h7-8,14-15,18H,1-2,9-13H2,3-6H3

InChI Key

GKIVAAXXTNFSIH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(CCCC=C)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.